molecular formula C18H16FN3O2S B6943957 N-(1,3-benzothiazol-2-yl)-2-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-N-methylacetamide

N-(1,3-benzothiazol-2-yl)-2-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-N-methylacetamide

Cat. No.: B6943957
M. Wt: 357.4 g/mol
InChI Key: VVFSUOZTRSXFQY-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-N-methylacetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a benzothiazole ring system, a fluorinated benzoxazinyl group, and a methylated acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-21(18-20-13-4-2-3-5-16(13)25-18)17(23)11-22-8-9-24-15-10-12(19)6-7-14(15)22/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFSUOZTRSXFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2S1)C(=O)CN3CCOC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form benzothiazole derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the nitro group, if present, to form an amine.

  • Substitution: The fluorinated benzoxazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like tin chloride or iron powder in acidic conditions are employed.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents like DMF (dimethylformamide), are used.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Amines.

  • Substitution: Substituted benzoxazinyl derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential antibacterial or antifungal properties.

  • Medicine: The compound could be investigated for its pharmacological effects, possibly as a lead compound for drug development.

  • Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes or receptors involved in biological pathways. The compound may interact with these targets through binding interactions, leading to modulation of their activity.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-benzamide: A related compound with a benzamide group instead of the acetamide group.

  • N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: A simpler derivative with a chloroacetamide group.

Uniqueness: N-(1,3-benzothiazol-2-yl)-2-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-N-methylacetamide stands out due to its fluorinated benzoxazinyl group, which may impart unique chemical and biological properties compared to its analogs.

This compound represents a fascinating area of study with potential applications across multiple scientific disciplines. Further research and development could unlock its full potential and lead to innovative solutions in chemistry, biology, and medicine.

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